Trimethylsilyl p-(trimethylsilyloxy)benzoate

Descripción general

Descripción

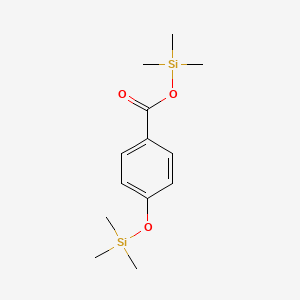

Trimethylsilyl p-(trimethylsilyloxy)benzoate is an organosilicon compound with the molecular formula C13H22O3Si2. It is characterized by the presence of trimethylsilyl groups attached to both the benzoate and the hydroxyl groups. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylsilyl p-(trimethylsilyloxy)benzoate can be synthesized through the reaction of p-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as a silylating agent to protect the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale silylation reactions using automated reactors. The process ensures high purity and yield by controlling reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylsilyl p-(trimethylsilyloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield p-hydroxybenzoic acid and trimethylsilanol.

Oxidation and Reduction: While the compound itself is relatively inert, the benzoate moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the silyl groups.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzoate ring.

Major Products Formed

- p-Hydroxybenzoic acid and trimethylsilanol.

Substitution: Various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Protecting Group : Trimethylsilyl p-(trimethylsilyloxy)benzoate is widely used as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The steric hindrance provided by the trimethylsilyl groups prevents unwanted reactions at the hydroxyl site, allowing for selective reactions to occur.

Analytical Chemistry

- Derivatization Agent : This compound serves as a derivatization agent for hydroxyl-containing organic compounds, particularly those with phenolic groups. The introduction of bulky trimethylsilyl groups enhances the volatility and thermal stability of these compounds, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

- Improved Detection : By masking the polarity of hydroxyl groups, this compound allows for better separation and detection in GC columns, making it invaluable in the analysis of complex biological samples .

Pharmaceutical Applications

- Synthesis of Intermediates : In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs . Its ability to protect sensitive functional groups during synthesis is critical in creating complex pharmaceutical compounds.

Materials Science

- Polymer Production : The compound finds applications in the production of polymers and advanced materials due to its unique chemical properties. Its stability under various conditions makes it suitable for creating durable materials used in industrial applications.

Case Studies

- GC-MS Analysis of Biological Samples : A study utilized this compound to analyze phytochemicals from plant extracts using GC-MS. The derivatization improved detection limits significantly, showcasing its effectiveness in biological research .

- Pharmaceutical Synthesis : In a synthetic pathway for a new anti-inflammatory drug, this compound was employed to protect hydroxyl groups during key steps of the synthesis process. The successful application demonstrated its role in enhancing yield and selectivity .

Mecanismo De Acción

The mechanism of action of trimethylsilyl p-(trimethylsilyloxy)benzoate primarily involves the protection of hydroxyl groups through silylation. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilyl chloride: Another silylating agent used for protecting hydroxyl groups.

Trimethylsilyl trifluoromethanesulfonate: A more reactive silylating agent used in similar applications.

Trimethylsilyl benzoate: Similar in structure but lacks the additional trimethylsilyloxy group.

Uniqueness

Trimethylsilyl p-(trimethylsilyloxy)benzoate is unique due to its dual trimethylsilyl groups, which provide enhanced protection and stability compared to other silylating agents. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .

Actividad Biológica

Trimethylsilyl p-(trimethylsilyloxy)benzoate is an organosilicon compound characterized by its trimethylsilyl groups attached to a benzoate moiety. This compound has garnered attention in various fields, including organic synthesis, analytical chemistry, and biological applications. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and other applications.

- Molecular Formula : C13H22O3Si2

- Molecular Weight : 286.47 g/mol

- Structure : The compound features two trimethylsilyl groups that provide steric hindrance and protect hydroxyl functionalities, making it useful in selective reactions during organic synthesis.

The primary mechanism of action for this compound involves the protection of hydroxyl groups through silylation. This protection prevents unwanted reactions at the hydroxyl site, which is critical in multi-step organic syntheses where selective reactions are necessary. Additionally, the compound can undergo hydrolysis to yield p-hydroxybenzoic acid and trimethylsilanol, indicating potential metabolic pathways within biological systems.

1. Analytical Chemistry

This compound is frequently employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis. This application enhances the volatility and detectability of polar compounds, facilitating the analysis of complex biological matrices.

2. Medicinal Chemistry

The compound has been utilized in synthesizing pharmaceutical intermediates. Its ability to protect hydroxyl groups allows for selective functionalization, which is vital in developing new therapeutic agents.

Table 1: Summary of Biological Activity Studies

Case Study 1: Anticancer Activity

A recent study explored the use of this compound as a precursor in synthesizing compounds with anticancer properties. The study reported that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .

Case Study 2: GC-MS Analysis

In another study focusing on analytical applications, this compound was used to derivatize complex biological samples. The results showed enhanced sensitivity and specificity in detecting metabolites from plant extracts, demonstrating its utility in phytochemical analysis .

Propiedades

IUPAC Name |

trimethylsilyl 4-trimethylsilyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-9-7-11(8-10-12)13(14)16-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCXIVAVMFNKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334149 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2078-13-9 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.